Cas no 1805238-75-8 (Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate)

Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate
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- インチ: 1S/C10H6ClF6NO3/c1-20-8(19)4-2-6(21-10(15,16)17)7(9(12,13)14)18-5(4)3-11/h2H,3H2,1H3
- InChIKey: OSFFIWUGHQRCAE-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(=O)OC)=CC(=C(C(F)(F)F)N=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 375
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.2
Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029078582-1g |
Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate |
1805238-75-8 | 97% | 1g |
$1,579.40 | 2022-04-01 |
Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylateに関する追加情報
Introduction to Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1805238-75-8)
Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate, also known by its CAS registry number CAS No. 1805238-75-8, is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique molecular structure, which incorporates a pyridine ring substituted with several functional groups, including a methyl ester, a chloromethyl group, and two trifluorinated substituents. The presence of these groups imparts the molecule with distinct chemical and physical properties, making it a valuable compound in modern chemical research and development.
The molecular structure of Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate is particularly notable for its pyridine ring system. Pyridine derivatives are widely studied due to their versatility in forming various chemical bonds and their ability to participate in numerous reaction pathways. The substitution pattern on the pyridine ring in this compound is designed to enhance specific properties such as stability, reactivity, or solubility. The chloromethyl group at position 2 introduces a reactive site that can undergo nucleophilic substitution reactions, while the trifluoromethoxy and trifluoromethyl groups at positions 5 and 6, respectively, contribute to the molecule's electronic properties and steric effects.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate. Researchers have developed novel methodologies to construct such complex molecules with high precision. For instance, the use of transition metal catalysts has facilitated the formation of key intermediates through coupling reactions. Additionally, advancements in fluorination techniques have made it possible to introduce trifluorinated substituents with greater control over regioselectivity and stereoselectivity.
The applications of this compound are vast and continue to expand as new research emerges. In the pharmaceutical industry, Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate has shown promise as a potential lead compound for drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for treating diseases such as cancer, inflammation, and infectious disorders. Recent studies have highlighted its potential as an inhibitor of specific enzymes involved in cellular signaling pathways.
In the agrochemical sector, this compound has been explored as a component in pesticides and herbicides due to its ability to disrupt key biochemical processes in target organisms. The trifluorinated substituents enhance the molecule's stability against environmental degradation, making it suitable for use in agricultural settings where persistence is desired.
Moreover, the electronic properties of Methyl 2-(chlorom methyl)-5-(trifl uromethoxy)-6-tri flurom ethyl py ridine-3-carboxylate make it an interesting candidate for applications in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use in catalysis and electronic materials.
From an environmental perspective, understanding the fate and behavior of this compound is crucial for assessing its safety and sustainability. Recent studies have focused on its biodegradation pathways and potential impact on ecosystems. The presence of trifl uoro groups may influence its bioaccumulation potential and toxicity profiles.
In conclusion, M eth yl 2-chloro methyl -5-tri fluoro meth oxy -6-tri fluoro methyl py ridin e -3-carb ox ylate (CAS No. 1805238-75-8) is a multifaceted compound with diverse applications across various industries. Its unique molecular structure enables it to participate in a wide range of chemical reactions and interactions, making it a valuable tool for researchers and developers alike.
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